Gamitrinib-TPP -

Gamitrinib-TPP

Catalog Number: EVT-15498750
CAS Number:
Molecular Formula: C52H65F6N3O8P2
Molecular Weight: 1036.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamitrinib-TPP is a novel compound recognized for its potential in cancer therapy, particularly as a mitochondrial-targeted inhibitor of heat shock protein 90. It is derived from the combination of the heat shock protein 90 inhibitor 17-allylamino-geldanamycin and triphenylphosphonium, which facilitates its selective accumulation in mitochondria. This compound is primarily utilized in research settings to explore its effects on mitochondrial function and its role in inducing mitophagy, a critical process for cellular homeostasis and apoptosis in cancer cells.

Source and Classification

Gamitrinib-TPP is classified as a small molecule inhibitor with specific activity against mitochondrial heat shock protein 90. It is identified by the CAS number 1131626-46-4 and has been documented in various scientific studies highlighting its anticancer properties, particularly against glioblastoma and other aggressive tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Gamitrinib-TPP involves a multi-step process that links the heat shock protein 90 inhibitor to the mitochondrial-targeting moiety, triphenylphosphonium. The synthesis can be achieved through several methods, including:

  1. Lindsey Method: This method is favored for its efficiency and high yield in producing Gamitrinib-TPP.
  2. Adler Method: Another approach that may be used depending on specific laboratory conditions.

The synthesis typically includes solubilization of the compound in dimethyl sulfoxide followed by formulation into an injectable suspension for preclinical studies .

Molecular Structure Analysis

Structure and Data

Gamitrinib-TPP has a complex molecular structure characterized by the following:

  • Molecular Formula: C52H65N3O8P+
  • Molecular Weight: 891.1 g/mol
  • IUPAC Name: 6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium .

The compound's structure allows it to effectively penetrate mitochondrial membranes due to the positive charge of the triphenylphosphonium group.

Chemical Reactions Analysis

Reactions and Technical Details

Gamitrinib-TPP participates in various chemical reactions that include:

  1. Oxidation: Can be oxidized using reagents such as hydrogen peroxide.
  2. Reduction: Typically reduced using sodium borohydride.
  3. Substitution: Involves replacing hydrogen atoms with other functional groups using halogens or alkylating agents.

These reactions can lead to derivatives of Gamitrinib-TPP with altered properties suitable for specific applications .

Mechanism of Action

Process and Data

The mechanism of action of Gamitrinib-TPP involves targeting mitochondrial functions through several pathways:

  1. Induction of Mitophagy: It activates PINK1 and Parkin pathways leading to mitophagy.
  2. Protein Folding Interference: By inhibiting heat shock protein 90 within mitochondria, it disrupts protein folding processes essential for cell survival.
  3. Induction of Apoptosis: The compound triggers apoptosis in cancer cells through mitochondrial dysfunction .

Research indicates that Gamitrinib-TPP enhances the accumulation of proteins involved in stress responses within mitochondria, thereby promoting cell death in malignant cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamitrinib-TPP exhibits distinct physical properties that contribute to its functionality:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Requires storage at low temperatures (−20°C) to maintain stability .

The compound's unique structure allows it to selectively accumulate within mitochondria due to the electrochemical gradient across mitochondrial membranes.

Applications

Scientific Uses

Gamitrinib-TPP has several applications in scientific research:

  1. Cancer Research: Investigated for its potential to treat various cancers by inducing apoptosis specifically in tumor cells.
  2. Mitophagy Studies: Used as a tool to study mitochondrial dynamics and the role of mitophagy in cellular health.
  3. Drug Development: Explored as a lead compound for developing new anticancer therapies that target mitochondrial pathways .
Introduction to Gamitrinib-TPP: Discovery and Development

Rationale for Mitochondrial-Targeted HSP90 Inhibition in Cancer Therapy

Conventional HSP90 inhibitors (e.g., 17-AAG) primarily localize to the cytosol and nucleus, leaving mitochondrial proteostasis unaddressed. Mitochondria in cancer cells exhibit heightened dependence on chaperone networks like HSP90 and its homolog TRAP1 (TNF receptor-associated protein 1) to manage proteotoxic stress, support oxidative phosphorylation (OXPHOS), and evade apoptosis [3] [9]. TRAP1 stabilizes respiratory chain complexes, buffers reactive oxygen species (ROS), and inhibits mitochondrial permeability transition pore (mPTP) opening, thereby conferring treatment resistance [5] [9].

Gamitrinib-TPP (G-TPP) emerged to exploit this vulnerability. By selectively inhibiting mitochondrial HSP90/TRAP1, G-TPP disrupts energy metabolism, induces proteostatic collapse, and triggers cancer-specific apoptosis. Preclinical studies demonstrated efficacy across diverse malignancies, including gliomas, prostate cancer, and melanoma, with minimal effects on normal cells—validating mitochondrial proteostasis as a high-yield therapeutic target [3] [5] [6].

Table 1: Limitations of Conventional HSP90 Inhibitors vs. Gamitrinib-TPP

ParameterConventional HSP90 Inhibitors (e.g., 17-AAG)Gamitrinib-TPP
Subcellular TargetingCytosol/NucleusMitochondria
Mitochondrial Proteostasis ImpactNegligibleSevere disruption (↓TRAP1 client folding)
Cancer SelectivityModerateHigh (106-fold mitochondrial accumulation)
Overcoming Treatment ResistanceLimitedRobust (synergizes with TRAIL, overcomes TMZ resistance)
Key Metabolic EffectsIndirectDirect OXPHOS suppression, ROS surge

Structural Design: Conjugation of 17-AAG to Triphenylphosphonium (TPP)

Gamitrinib-TPP is a hybrid molecule engineered through covalent linkage of:

  • The HSP90-inhibitory module: The benzoquinone ansamycin backbone of 17-AAG, which binds the ATPase domain of HSP90/TRAP1, blocking chaperone function [3] [6].
  • The mitochondrial-targeting vector: Triphenylphosphonium (TPP), a lipophilic cation that exploits the high mitochondrial membrane potential (ΔΨm) of cancer cells for organelle-specific accumulation [6] [9].

The TPP moiety enables >1,000,000-fold enrichment in mitochondria compared to the cytosol, as quantified by mass spectrometry of subcellular fractions [6]. This subcellular precision avoids off-target inhibition of cytosolic HSP90, preserving its homeostatic functions in normal cells. Structure-activity relationship (SAR) studies confirmed that the spacer length between 17-AAG and TPP optimizes mitochondrial uptake without compromising HSP90 binding affinity [9].

Table 2: Structural and Functional Components of Gamitrinib-TPP

ComponentChemical RoleBiological Function
17-AAG MoietyHSP90 ATPase inhibitorBinds mitochondrial HSP90/TRAP1 → Disrupts client protein folding
TPP CationMitochondrial delivery vectorDriven by ΔΨm → 106-fold mitochondrial accumulation
Alkyl LinkerConnects 17-AAG and TPPOptimizes bioavailability and mitochondrial uptake
Hexafluorophosphate CounterionSalt form for stabilityEnhances solubility for injectable formulations

Evolutionary Context of Mitochondrial Proteostasis as a Therapeutic Target

Mitochondrial proteostasis is an evolutionarily conserved vulnerability in stressed cells. Under physiological stress (e.g., oxidative damage, protein misfolding), mitochondria activate quality control (QC) pathways, including:

  • The mitochondrial unfolded protein response (UPRmt): Activated by matrix proteotoxic stress, involving upregulation of chaperones (HSP60, TRAP1) and proteases (LONP1) [8].
  • PINK1/Parkin-mediated mitophagy: Eliminates damaged mitochondria via ubiquitination and autophagic clearance [1] [8].

Cancer cells co-opt these pathways to survive bioenergetic and proteostatic stress. However, their reliance on mitochondrial HSP90/TRAP1 creates a dependency that G-TPP exploits. Notably, G-TPP treatment induces PINK1/Parkin-independent mitophagy in cancer cells by provoking acute mitochondrial protein misfolding—demonstrating direct engagement of mitochondrial QC [1]. Intriguingly, in Drosophila models, TRAP1 inhibition activates a retrograde protective signal via the transcription factor FOXO, enhancing stress resistance and neuronal survival. This suggests evolutionary conservation of mitochondrial-nuclear crosstalk pathways that G-TPP modulates [10].

The development of G-TPP represents a paradigm shift in cancer therapy: targeting organelle-specific proteostasis networks rather than oncogene-specific pathways. Its combinatorial design—merging a specific inhibitor with a subcellular targeting vector—provides a template for precision medicine against the unique metabolic dependencies of tumors [6] [9].

Properties

Product Name

Gamitrinib-TPP

IUPAC Name

6-[[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate

Molecular Formula

C52H65F6N3O8P2

Molecular Weight

1036.0 g/mol

InChI

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21-,38-33-;/t35-,37+,45+,46+,48-,50+;/m1./s1

InChI Key

NFIBTCZSRLMDOD-PBTFKBHTSA-O

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)/C)C)O)OC.F[P-](F)(F)(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.